Home > Products > Screening Compounds P9722 > ONO-AE3-208 (sodium salt)
ONO-AE3-208 (sodium salt) -

ONO-AE3-208 (sodium salt)

Catalog Number: EVT-1505063
CAS Number:
Molecular Formula: C24H21FN2O3 · Na
Molecular Weight: 426.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-AE3-208 is an antagonist of the EP4 receptor (Ki = 1.3 nM) that less potently affects EP3, FP, and TP receptors (Kis = 30, 790, and 2,400 nM, respectively) and is without effect on other prostanoid receptors. In wild type mice, it mimics deletion of EP4 by producing severe colitis, with epithelial loss, crypt damage, and inflammation, after treatment with 3% dextran sodium sulfate. ONO-AE3-208 has also been used to implicate EP4 signaling in immune and autoimmune responses, inflammation, and cancer.
Overview

ONO-AE3-208, specifically in its sodium salt form, is a selective antagonist for the prostaglandin E2 receptor subtype 4 (EP4). This compound has garnered attention in pharmacological research due to its role in modulating various physiological processes mediated by the EP4 receptor. The sodium salt form enhances its solubility and bioavailability, making it more suitable for experimental applications.

Source

ONO-AE3-208 was developed by Ono Pharmaceutical Co., Ltd., based in Osaka, Japan. The compound is characterized by its high affinity for the EP4 receptor, with a binding affinity constant (KiK_i) of approximately 1.3 nM. It exhibits lower potency against other receptors such as EP3, FP, and TP, with KiK_i values of 30 nM, 790 nM, and 2,400 nM respectively .

Classification

ONO-AE3-208 falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is classified as a selective prostaglandin E2 receptor antagonist. Its primary mechanism involves blocking the EP4 receptor, which is implicated in various inflammatory and pain pathways.

Synthesis Analysis

Methods

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo multiple steps including alkylation and cyclization.
  2. Reagents: Common reagents used may include bases and solvents conducive to organic reactions, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels required for biological assays.

Technical details regarding specific reaction conditions (temperature, time) are generally proprietary to manufacturing companies like Ono Pharmaceutical .

Molecular Structure Analysis

Structure

The molecular formula of ONO-AE3-208 is C17H20N2O4SC_{17}H_{20}N_2O_4S, and its structure includes a sulfonamide moiety that contributes to its receptor binding characteristics. The compound features a complex arrangement of functional groups that facilitate interaction with the EP4 receptor.

Data

  • Molecular Weight: Approximately 360.42 g/mol.
  • Chemical Structure: The structural representation includes a sulfonamide group attached to an aromatic system, which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

ONO-AE3-208 primarily acts through competitive inhibition at the EP4 receptor. In vitro studies have demonstrated that it can effectively block the signaling pathways activated by prostaglandin E2:

  1. Competitive Binding: The antagonist competes with prostaglandin E2 for binding at the EP4 receptor.
  2. Signal Transduction Inhibition: By blocking this receptor, ONO-AE3-208 inhibits downstream signaling cascades that would normally lead to cellular responses such as inflammation or pain perception.

Technical details about specific reaction kinetics or binding assays are often derived from experimental studies utilizing cell lines expressing the EP4 receptor .

Mechanism of Action

Process

The mechanism of action of ONO-AE3-208 involves:

  1. Receptor Interaction: Upon administration, ONO-AE3-208 binds to the EP4 receptor on target cells.
  2. Inhibition of Prostaglandin E2 Effects: This binding prevents prostaglandin E2 from activating the receptor, thereby inhibiting its pro-inflammatory effects.
  3. Physiological Outcomes: The blockade results in reduced inflammation and pain responses, making it a candidate for therapeutic applications in conditions such as arthritis or other inflammatory disorders.

Data from various studies indicate that this antagonist can significantly alter physiological responses in animal models subjected to inflammatory stimuli .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sodium salt form, which enhances its bioavailability for biological assays.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels typical of biological environments.

Relevant data regarding these properties are essential for researchers considering ONO-AE3-208 for experimental use .

Applications

Scientific Uses

ONO-AE3-208 is primarily used in research settings to study the role of the EP4 receptor in various biological processes:

  1. Inflammatory Disease Models: It serves as a tool to investigate mechanisms underlying diseases characterized by excessive inflammation.
  2. Pain Research: The compound is utilized to explore pathways involved in pain signaling and potential therapeutic interventions.
  3. Pharmacological Studies: Researchers employ ONO-AE3-208 to assess the efficacy of new drugs targeting similar pathways or receptors.
Introduction to ONO-AE3-208

Structural and Functional Classification as a Prostanoid Receptor Antagonist

ONO-AE3-208 (sodium salt) is chemically designated as 4-(4-cyano-2-(2-(4-fluoronaphthalen-1-yl)propanamido)phenyl)butanoic acid sodium salt, with the molecular formula C₂₄H₂₀FN₂O₃Na and a molecular weight of 426.43 g/mol. This synthetic organic compound features a naphthalene fluorinated core linked to a cyano-substituted phenylbutanoic acid moiety through a propanamide bridge – a configuration optimized for high-affinity interaction with the EP4 receptor binding pocket [5] [9]. The sodium salt formation occurs at the terminal carboxylic acid group, significantly improving solubility in physiological buffers compared to the free acid form. While the free acid form shows solubility limited to approximately 2 mg/mL in water, conversion to the sodium salt enables aqueous solubility exceeding 40 mg/mL, facilitating in vivo administration and bioavailability studies [5] [10].

Functionally, ONO-AE3-208 demonstrates exceptional selectivity for the EP4 receptor subtype within the prostanoid receptor family. Binding affinity studies reveal a Ki value of 1.3 nM for human EP4 receptors, substantially lower than its affinities for related prostanoid receptors: EP3 (Ki = 30 nM), FP (Ki = 790 nM), and TP (Ki = 2400 nM). Crucially, it exhibits negligible binding (Ki >10 μM) to EP1, EP2, DP, and IP receptors, confirming its exceptional subtype specificity [1] [8] [9]. This pharmacological profile positions ONO-AE3-208 as a gold standard antagonist for dissecting EP4-mediated signaling pathways.

The compound exerts its functional effects by competitively inhibiting PGE2 binding to EP4 receptors, thereby blocking downstream Gαs-mediated cAMP production. This antagonism translates to measurable cellular effects including suppression of PGE2-induced IL-8 production in colonic epithelial cells (IC₅₀ ≈ 10 nM) and inhibition of cancer cell migration and invasion in vitro at concentrations as low as 0.1 μM [1] [6]. Importantly, these effects occur without significant cytotoxicity at pharmacologically relevant concentrations, highlighting its utility as a specific molecular probe.

Table 1: Receptor Binding Profile of ONO-AE3-208 [1] [2] [5]

Receptor SubtypeKi Value (nM)Receptor ClassPhysiological Function
EP41.3ProstanoidcAMP elevation, inflammation, cancer progression
EP330ProstanoidSmooth muscle contraction
FP790ProstanoidSmooth muscle contraction
TP2400ProstanoidPlatelet aggregation, vasoconstriction
EP1, EP2, DP, IP>10,000ProstanoidVarious physiological functions

Historical Development and Discovery Context

The development of ONO-AE3-208 emerged from concerted efforts in the early 2000s to target specific prostaglandin signaling pathways implicated in inflammatory disorders and cancer progression. Researchers at ONO Pharmaceutical Co., Ltd. spearheaded this initiative, building upon foundational discoveries that identified the EP4 receptor as a key mediator of PGE2's tumor-promoting and inflammatory effects [1] [5]. The compound designation "AE3-208" reflects its position within a systematic chemical optimization program aimed at achieving unprecedented selectivity for EP4 over other prostanoid receptors – a challenge that had limited previous pharmacological approaches.

The discovery process employed structure-activity relationship (SAR) studies centered on modifying existing prostaglandin receptor antagonists. Key structural innovations included introducing the 4-fluoronaphthalene moiety to enhance hydrophobic interactions within the EP4 binding pocket and incorporating the cyano group ortho to the aniline nitrogen to improve receptor specificity. These modifications significantly reduced cross-reactivity with FP and TP receptors that had plagued earlier compounds [1] [9]. The program culminated in the selection of ONO-AE3-208 as a clinical candidate based on its balanced profile of high affinity (EP4 Ki = 1.3 nM), selectivity (>10,000-fold over EP1, EP2, DP, and IP receptors), and favorable pharmacokinetic properties, including oral bioavailability in murine models [5] [10].

The first comprehensive biological characterization emerged in landmark publications between 2002-2006. Kabashima et al. (2002) demonstrated its efficacy in suppressing colitis in murine models, establishing its anti-inflammatory potential [1]. Ma et al. (2006) provided pivotal evidence of its metastasis-suppressing activity in breast cancer models, revealing that EP4 antagonism could significantly reduce mammary tumor metastasis without affecting primary tumor growth [1]. These findings catalyzed broader investigation into EP4 as a therapeutic target beyond inflammation, extending into oncology applications where PGE2 signaling was increasingly recognized as a tumor microenvironment modulator [6] [10].

Significance of EP4 Receptor Targeting in Inflammation and Oncology

The therapeutic targeting of EP4 receptors with ONO-AE3-208 represents a strategic approach to modulating pathological processes in inflammation and cancer with high molecular precision. The biological significance stems from the EP4 receptor's unique signaling properties and its overexpression in disease contexts. Unlike other prostanoid receptors that primarily signal through Gαq or Gαi subunits, EP4 couples predominantly to Gαs, activating cAMP-dependent pathways that exhibit complex temporal regulation. Chronic EP4 activation promotes sustained transcription of pro-inflammatory mediators through cAMP-mediated induction of ICER (Inducible cAMP Early Repressor) and other transcriptional regulators [1] [8].

In inflammatory pathologies such as colitis, PGE2-EP4 signaling in intestinal epithelial cells induces interleukin-8 (IL-8) production, a potent neutrophil chemoattractant that amplifies mucosal inflammation. ONO-AE3-208 potently inhibits this response (IC₅₀ ≈ 10 nM in Caco-2 cells), providing a mechanism-based approach to interrupting the cycle of inflammation and tissue damage [1] [10]. In vivo studies confirm that oral administration of ONO-AE3-208 (10 mg/kg/day) significantly attenuates dextran sulfate sodium (DSS)-induced colitis in murine models, with effects comparable to EP4 genetic knockout. Mechanistically, this protection involves suppression of CD4+ T cell activation and modulation of mucosal immune responses [1] [8].

In oncology, EP4 targeting addresses multiple hallmarks of cancer progression. Tumor-derived PGE2 engages EP4 receptors on both malignant and stromal cells, activating pathways that promote:

  • Tumor Cell Invasion and Migration: EP4 activation induces matrix metalloproteinase (MMP) expression and cytoskeletal reorganization. Prostate cancer studies demonstrate that ONO-AE3-208 suppresses in vitro invasion and migration of PC3 and LNCaP cells at submicromolar concentrations (0.1-10 μM) without affecting proliferation [2] [6].
  • Angiogenesis: PGE2-EP4 signaling in endothelial cells stimulates VEGF production and promotes neovascularization. ONO-AE3-208 inhibits IL-1β-induced HUVEC migration (53% inhibition at 1 μM; 75% at 10 μM) and blocks angiogenesis in mouse corneal models at 1 mg/kg/day [5] [10].
  • Immunosuppression: EP4 activation in dendritic cells and natural killer T cells impairs antitumor immunity. The compound reverses PGE2-mediated inhibition of natural killer T cell activation, restoring tumor immune surveillance [1] [8].
  • Metastatic Niche Formation: EP4 signaling facilitates pre-metastatic niche formation through CXCR4 upregulation and chemokine production. Preclinical metastasis models show that ONO-AE3-208 treatment reduces mammary and prostate cancer bone metastasis by 60-80% compared to controls [1] [6].

Table 2: In Vitro Effects of ONO-AE3-208 in Disease Models [1] [6] [7]

Cell TypeInduction StimulusONO-AE3-208 ConcentrationObserved Effect
Colonic epithelial cells (Caco-2)PGE2 (1 μM)1-100 nMInhibition of IL-8 production
Prostate cancer cells (PC3)Basal migration0.1-10 μMDose-dependent suppression of migration (50-90% inhibition)
Human umbilical vein endothelial cells (HUVEC)IL-1β (1 ng/mL)1-10 μM53-75% inhibition of migration
Natural killer T cellsPGE2-mediated suppression10 μMReversal of activation inhibition
Intestinal mucosal cellsPGE2 signaling10 μMSuppression of exosome-mediated NKT cell inhibition

The compound's efficacy extends to diverse cancer models. In prostate cancer, ONO-AE3-208 significantly reduces bone metastasis in intracardiac injection models, with median metastasis formation time extended from 21 days in controls to 29 days in treated animals [6]. Similarly, in breast cancer models, it reduces mammary tumor metastasis by inhibiting both tumor cell invasiveness and host stromal responses [1]. Beyond epithelial cancers, EP4 antagonism shows promise in vascular pathologies. Yokoyama et al. demonstrated that ONO-AE3-208 attenuates aortic aneurysm formation in murine models by inhibiting EP4-mediated elastin degradation and inflammatory cell infiltration, suggesting applications in vascular remodeling diseases [7].

Table 3: Preclinical Findings with ONO-AE3-208 in Disease Models [1] [5] [6]

Disease ModelSpeciesAdministration RouteDose/DurationKey Findings
DSS-induced colitisMouse (C57BL/6)Oral (drinking water)10 mg/kg/day, 7 daysSuppressed weight loss, diarrhea, and histological damage; reduced CD4+ T cell activation
Breast cancer metastasisMouse (orthotopic)Oral10 mg/kg/day, 4 weeksReduced lung and lymph node metastasis by 70%
Prostate cancer bone metastasisMouse (intracardiac injection)Not specifiedTherapeutic dosingDelayed median metastasis time from 21 to 29 days; reduced photon tumor burden
Abdominal aortic aneurysmRat (elastase perfusion)Oral10 mg/kg/day, 14 daysReduced aneurysm diameter by 50%; decreased elastin fragmentation
Ductus arteriosus constrictionFetal ratOrogastric10 mg/kg single dosePromoted physiological constriction

The multifaceted actions of ONO-AE3-208 underscore the centrality of EP4 signaling in pathological processes and validate receptor-selective antagonism as a viable therapeutic strategy. By precisely targeting this node in the PGE2 signaling network, ONO-AE3-208 offers advantages over non-selective COX inhibitors, avoiding the cardiovascular and gastrointestinal liabilities associated with broad prostaglandin suppression. Ongoing research continues to define its potential applications in diverse pathologies driven by dysregulated PGE2 signaling [1] [6] [10].

Properties

Product Name

ONO-AE3-208 (sodium salt)

Molecular Formula

C24H21FN2O3 · Na

Molecular Weight

426.4

InChI

InChI=1S/C24H21FN2O3.Na/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29;/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29);/q;+1/p-1

InChI Key

FTOXXPATZUZQCF-UHFFFAOYSA-M

SMILES

FC1=CC=C(C(C(NC2=CC(C#N)=CC=C2CCCC([O-])=O)=O)C)C3=CC=CC=C31.[Na+]

Synonyms

4-(4-cyano-2-(2-(4-fluoronaphthalen-1-yl)propanamido)phenyl)butanoate, monosodium salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.